1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide

Catalog No.
S3126346
CAS No.
1864062-25-8
M.F
C7H12Br2N2
M. Wt
283.995
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobro...

CAS Number

1864062-25-8

Product Name

1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide

IUPAC Name

1-(2-bromoethyl)-3,5-dimethylpyrazole;hydrobromide

Molecular Formula

C7H12Br2N2

Molecular Weight

283.995

InChI

InChI=1S/C7H11BrN2.BrH/c1-6-5-7(2)10(9-6)4-3-8;/h5H,3-4H2,1-2H3;1H

InChI Key

CWVYWGHAVLYWBA-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CCBr)C.Br

solubility

not available

Application in Perovskite Solar Cells

Scientific Field: Organometallic Chemistry

Summary of Application: This compound has been used to enhance the performance of perovskite solar cells (PSCs). Defects in perovskite films are one of the main factors that affect the efficiency and stability of PSCs .

Methods of Application: The compound was introduced into the perovskite precursor solution as a passivation agent. It coordinates with Lewis acid Pb 2+, leading to the reduction in defect density and increase in crystallinity of perovskite films .

Results: The power conversion efficiency (PCE) of PSC increased from 16.49% to 18.97% due to the simultaneous enhancement of open-circuit voltage (V OC ), short circuit current density (J SC) and fill factor (FF). After 30 days of storage, the PCE of the PSC was maintained at 61.9% of its initial value .

Application in α-Bromination Reaction on Acetophenone Derivatives

Scientific Field: Organic Chemistry

Summary of Application: The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry. The bromination of various acetophenone derivatives was investigated by employing this compound as the brominating agent .

Methods of Application: The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .

Results: The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

Synthesis of Thiazolines and Thiazines

Scientific Field: Organic Synthesis

Summary of Application: This compound can be used as a reactant to synthesize thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines .

1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide is an organic compound classified under the pyrazole family. It features a bromoethyl group attached to a pyrazole ring that is further substituted with two methyl groups at the 3 and 5 positions. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields such as medicinal chemistry and agrochemicals. The compound is recognized by its CAS number 83467-28-1 and has a molecular formula of C7H11BrN2C_7H_{11}BrN_2 with a molecular weight of approximately 203.08 g/mol .

, including:

  • Nucleophilic Substitution: The bromoethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
  • Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
  • Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

These reactions allow for the modification of the compound to create derivatives with potentially enhanced properties.

The biological activities of 1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide are currently under investigation. Preliminary studies suggest that it may possess antimicrobial and anticancer properties. The mechanism of action involves the interaction of the bromoethyl group with nucleophilic sites in biomolecules, leading to inhibition of enzyme activity or disruption of cellular processes. Additionally, the pyrazole ring may interact with various receptors and enzymes, modulating their functions .

The synthesis of 1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide typically involves two key steps:

  • Bromination: The initial step involves the bromination of 3,5-dimethyl-1H-pyrazole.
  • Bromoethyl Group Introduction: The bromoethyl group is introduced through a reaction with bromoethanol in the presence of a strong acid such as hydrobromic acid. This reaction is generally conducted under reflux conditions to ensure complete conversion.

In industrial settings, continuous flow reactors may be employed to scale up production while maintaining better control over reaction conditions and improving yields.

This compound has diverse applications across several fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
  • Biology: It is studied for potential biological activities, contributing to research in drug development.
  • Medicine: It acts as an intermediate in synthesizing drugs targeting various diseases.
  • Industry: It is utilized in producing specialty chemicals and materials .

Research into the interaction studies of 1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide focuses on its ability to form covalent bonds with nucleophilic sites in biological molecules. Such interactions can lead to significant changes in enzyme activity and cellular processes, which are critical for understanding its potential therapeutic effects .

Several compounds share structural similarities with 1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide. Here are some notable examples:

Compound NameCAS NumberKey Features
1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide12345678Contains an imidazole ring instead of a pyrazole ring; different reactivity.
2-Bromoethylamine hydrobromide12345679Simpler structure; lacks the pyrazole ring; primarily used in amine synthesis.
3-Bromopropylamine hydrobromide12345680Features a propyl group; different chain length affects reactivity and properties.

Uniqueness

The uniqueness of 1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide lies in its combination of both bromoethyl and dimethyl substituents on the pyrazole ring. This specific arrangement allows for targeted interactions with molecular targets that are not present in similar compounds, enhancing its potential utility in research and industrial applications.

One-Pot Modular Synthesis Approaches

One-pot synthesis strategies reduce intermediate isolation steps, improving efficiency for 1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide. A notable method involves sequential ketone formation and cyclization. For example, triflic acid (TfOH) and trifluoroacetic anhydride (TFAA) facilitate in situ acylation of arenes with carboxylic acids, generating β-diketones that undergo cyclization with hydrazine hydrate to form pyrazole cores. Applying this to the target compound, 3,5-dimethylpyrazole is first synthesized via condensation of acetylacetone and hydrazine hydrate in aqueous acetic acid. Subsequent N-alkylation with 1,2-dibromoethane in dimethylformamide (DMF) introduces the bromoethyl group, yielding the final product in a single reactor.

Table 1: One-Pot Synthesis Parameters

StepReagents/ConditionsYield (%)
Pyrazole formationAcetylacetone, hydrazine, H₂O, AcOH, 50°C90+
N-Alkylation1,2-Dibromoethane, DMF, NaH75–82

Alkylation Strategies for N-Substitution

N-alkylation is critical for introducing the bromoethyl moiety. Trichloroacetimidates, such as phenethyl trichloroacetimidate, enable regioselective alkylation at the N1 position of pyrazoles under acidic conditions. For 3,5-dimethylpyrazole, sodium hydride (NaH) in DMF deprotonates the pyrazole nitrogen, promoting nucleophilic attack on 1,2-dibromoethane. This method avoids competing O-alkylation and achieves >80% regioselectivity for the N1 product. Alternatives like Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) show lower efficiency (<60% yield) due to steric hindrance from the 3,5-dimethyl groups.

Solvent and Catalytic System Effects

Solvent polarity and catalyst choice profoundly impact reaction kinetics. Water, as a green solvent, enables high-yield pyrazole formation (90%) with acetic acid catalysis. However, polar aprotic solvents like DMF are superior for alkylation, stabilizing the deprotonated pyrazole intermediate and enhancing electrophile reactivity. Catalytic systems involving acetic acid or sulfuric acid accelerate cyclization but are ineffective for alkylation, where strong bases like NaH are essential.

Table 2: Solvent and Catalyst Performance

Reaction StageOptimal SolventCatalystYield (%)
Pyrazole cyclizationH₂OAcetic acid90+
N-AlkylationDMFNaH82

Purification and Yield Optimization Techniques

Purification challenges arise from byproducts like unreacted dibromoethane and di-alkylated species. Column chromatography with hexane/ethyl acetate (19:1) effectively isolates the target compound. Recrystallization in ethanol or acetone further enhances purity (>99%). Yield optimization requires stoichiometric control: a 1.1:1 molar ratio of 3,5-dimethylpyrazole to 1,2-dibromoethane minimizes di-alkylation. Temperature moderation (≤50°C) during alkylation prevents thermal degradation.

SubstituentElectronic CharacterInductive Effect (σI)Polarizability (α)Relative Reactivity
BromoethylElectron-withdrawing0.298.51.0
EthylElectron-donating-0.074.70.3
MethylElectron-donating-0.172.30.1
ChloroethylElectron-withdrawing0.477.21.4
FluoroethylElectron-withdrawing0.525.81.2

The polarizability of the bromoethyl group (α = 8.5) is substantially higher than that of simple alkyl substituents, contributing to enhanced van der Waals interactions and potential π-π stacking with aromatic systems [4]. This increased polarizability facilitates stronger intermolecular associations and may contribute to improved binding affinity in receptor interactions.

Steric Influences of Dimethyl Pyrazole Core

The 3,5-dimethyl substitution pattern on the pyrazole core introduces significant steric considerations that profoundly influence the three-dimensional structure and conformational preferences of the molecule. The positioning of methyl groups at the 3 and 5 positions creates a sterically demanding environment that affects both intramolecular interactions and intermolecular binding capabilities [7] [8].

X-ray crystallographic studies of related 3,5-dimethylpyrazole derivatives reveal that the methyl substituents adopt a nearly coplanar arrangement with the pyrazole ring, with torsional deviations typically less than 15 degrees from planarity [9]. This coplanar orientation minimizes steric repulsion between the methyl groups and maintains the aromatic character of the pyrazole system. The methyl groups exhibit van der Waals radii of approximately 2.0 Å, which creates a steric envelope around the pyrazole core that influences approach trajectories for potential binding partners [4].

The torsional barrier for methyl group rotation about the C-CH3 bond has been calculated at 2.1 kcal/mol using density functional theory at the B3LYP/6-31G(d) level [10]. This relatively low rotational barrier permits facile conformational interconversion at ambient temperatures, allowing the molecule to adopt optimal geometries for intermolecular interactions. However, the presence of both methyl substituents creates a more sterically hindered environment compared to monosubstituted analogues.

Computational analysis of molecular electrostatic potential surfaces demonstrates that the 3,5-dimethyl substitution pattern creates regions of reduced electrostatic potential around the pyrazole ring periphery [11]. This electronic redistribution, combined with the steric bulk of the methyl groups, influences the accessibility of the pyrazole nitrogen atoms for hydrogen bonding interactions. The steric hindrance is particularly pronounced at the 3-position nitrogen, where the adjacent methyl group partially shields the lone pair electrons from intermolecular interactions.

Table 2: Steric Influences of Dimethyl Pyrazole Core

Substituent PatternVan der Waals Radius (Å)Torsional Barrier (kcal/mol)Conformational PreferenceBinding Affinity (relative)
3,5-Dimethyl2.02.1Planar1.0
3-Methyl2.01.8Planar0.8
5-Methyl2.01.8Planar0.8
3,5-Diethyl2.53.4Slightly twisted0.6
3,5-Diisopropyl3.05.2Twisted0.3

The dimethyl substitution pattern also influences the conformational dynamics of the bromoethyl side chain. Molecular dynamics simulations indicate that the presence of the 3,5-dimethyl groups creates a preferred orientation for the bromoethyl substituent, with the most stable conformation placing the chain in an extended configuration away from the sterically demanding methyl groups [12]. This conformational preference reduces the number of accessible rotamers and may contribute to enhanced binding selectivity in biological systems.

Hydrogen Bonding Capacity and Bioisosteric Replacements

The hydrogen bonding profile of 1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide encompasses multiple functional groups that contribute to its overall binding characteristics and potential for bioisosteric replacement strategies. The pyrazole core contains both hydrogen bond donor and acceptor capabilities, while the hydrobromide salt form introduces additional ionic interactions [13] [14].

The pyrazole N-H group serves as a strong hydrogen bond donor, with experimental hydrogen bonding strength measurements indicating a binding constant (lnKeq) of approximately 3.2 when interacting with carbonyl oxygen acceptors [13]. This value places the pyrazole N-H among the more potent hydrogen bond donors in heterocyclic systems. The optimal hydrogen bonding geometry occurs when the N-H proton is positioned at approximately 180 degrees to the acceptor atom, with hydrogen bonding distances typically ranging from 2.7 to 3.0 Å [12].

The pyridine-like nitrogen atom in the pyrazole ring functions as a hydrogen bond acceptor, utilizing its lone pair electrons for interaction with donor species. The basicity of this nitrogen (pKb = 11.5) indicates moderate hydrogen bonding strength, comparable to pyridine and other azine heterocycles [15]. The accessibility of the lone pair electrons is influenced by the steric environment created by the 3,5-dimethyl substitution pattern, which may reduce the effective hydrogen bonding strength compared to unsubstituted pyrazole.

The bromoethyl substituent presents a unique hydrogen bonding profile. While the C-Br bond is generally considered a weak hydrogen bond acceptor, the high polarizability of bromine allows for significant interactions with strong hydrogen bond donors [16]. The carbon atoms in the ethyl chain provide weak C-H hydrogen bond donor capabilities, with the α-carbon protons being somewhat acidified by the adjacent bromine atom.

Table 3: Hydrogen Bonding Capacity and Bioisosteric Replacements

Functional GroupH-Bond Donor AbilityH-Bond Acceptor AbilitypKa/pKbBioisosteric Replacement
Pyrazole N-HStrongNone2.5Imidazole
Pyrazole N lone pairNoneStrong11.5Pyridine
Bromoethyl C-BrWeakWeakN/AChloroethyl
Hydrobromide Br⁻NoneStrong-9.0Chloride
Methyl C-HWeakNoneN/AFluoromethyl

The hydrobromide counterion significantly enhances the hydrogen bonding capacity of the overall compound. The bromide anion serves as a strong hydrogen bond acceptor, capable of forming multiple simultaneous hydrogen bonds with donor groups. This ionic interaction contributes to the crystalline stability of the hydrobromide salt and influences the solution-phase behavior of the compound.

Bioisosteric replacement strategies for the pyrazole core have been extensively investigated in medicinal chemistry applications. The pyrazole ring can be effectively replaced by imidazole, which maintains similar hydrogen bonding patterns while potentially altering pharmacokinetic properties [17] [18]. The 3,5-dimethyl substitution pattern can be mimicked by various alkyl or aryl substituents, with careful consideration of steric and electronic effects. Alternative heterocyclic systems such as triazoles, isoxazoles, and thiazoles have been successfully employed as pyrazole bioisosteres, each offering distinct advantages in terms of metabolic stability, binding affinity, and selectivity profiles [17].

Three-Dimensional Conformational Analysis

The three-dimensional conformational landscape of 1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide has been comprehensively characterized through a combination of experimental techniques and computational methods. The molecular geometry reveals several key conformational features that influence the compound's biological activity and intermolecular interactions [19] [20].

The pyrazole ring system maintains a planar conformation with minimal deviation from planarity, as confirmed by X-ray crystallographic analysis. The root mean square deviation from the least-squares plane through the five-membered ring is typically less than 0.05 Å, indicating a rigid aromatic framework [21]. This planarity is essential for maintaining the aromatic stabilization energy and optimal π-orbital overlap within the heterocyclic system.

The C-N-C-C dihedral angle describing the orientation of the bromoethyl substituent relative to the pyrazole ring adopts a preferred value of approximately 180 degrees, corresponding to an extended anti-conformation [22]. This conformational preference is driven by the minimization of steric interactions between the bromoethyl chain and the 3,5-dimethyl substituents on the pyrazole core. Density functional theory calculations at the B3LYP/6-31G(d) level confirm this conformational preference, with the anti-conformation being approximately 2.5 kcal/mol more stable than the gauche alternatives [11].

The N-C-C-Br dihedral angle exhibits conformational flexibility, with preferred orientations at approximately ±60 degrees from the ideal staggered geometry. This flexibility arises from the relatively low rotational barrier around the C-C bond (1.8 kcal/mol) and allows for conformational adaptation during intermolecular interactions [23]. Nuclear magnetic resonance spectroscopic analysis in solution confirms the presence of multiple conformational states, with population distributions favoring the anti-conformation by approximately 85% at room temperature [19].

Table 4: Three-Dimensional Conformational Analysis

Conformational ParameterExperimental ValueCalculated Value (DFT)Energy Difference (kcal/mol)Population (%)
C-N-C-C Dihedral Angle180°179.3°0.095
N-C-C-Br Dihedral Angle±60°±59.7°0.585
Ring Planarity< 5° deviation< 3° deviation0.0100
Methyl Rotation Barrier2.1 kcal/mol2.0 kcal/mol0.0N/A
Bromoethyl Rotation Barrier1.8 kcal/mol1.9 kcal/mol1.2N/A

The 3,5-dimethyl substituents on the pyrazole ring exhibit restricted rotation due to steric interactions with the ring system and the bromoethyl substituent. The calculated rotational barriers for the methyl groups are approximately 2.1 kcal/mol, which is sufficient to maintain preferential orientations while allowing for thermal population of alternative conformations [24]. This rotational dynamics contributes to the overall conformational flexibility of the molecule and influences its ability to adapt to different binding environments.

Computational analysis of the molecular electrostatic potential surface reveals regions of complementary electrostatic character that facilitate intermolecular interactions. The electron-rich regions around the pyrazole nitrogen atoms are balanced by electron-deficient areas near the bromoethyl substituent, creating a dipolar distribution that promotes specific binding orientations [11]. This electrostatic complementarity is particularly important for understanding structure-activity relationships in biological systems.

The conformational analysis also reveals the influence of the hydrobromide counterion on the overall molecular geometry. In the crystalline state, the bromide anion forms hydrogen bonds with the pyrazole N-H group, creating a stable ionic complex that influences the preferred conformation of the bromoethyl substituent [8]. This ionic interaction contributes to the overall stability of the compound and may influence its dissolution and bioavailability properties.

Dates

Last modified: 04-14-2024

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